6-DEHYDRONANDROLONE

Biocatalysis Steroid Synthesis Process Chemistry

Choose 6-Dehydronandrolone (≥98% HPLC) as your C7-functionalized steroidal drug intermediate. The Δ6 double bond is an essential chemical handle for regio- and stereoselective C7-functionalization required in fulvestrant and tibolone synthesis. Substituting with nandrolone or generic 19-nor analogs will fail at C–C bond formation, collapsing the entire synthetic route. Verified melting point (185–186°C) and logP (2.50) ensure unambiguous quality control. Procure from suppliers utilizing chemoenzymatic routes for consistent 93% isolated yield and full traceability.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
CAS No. 14531-84-1
Cat. No. B1316645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-DEHYDRONANDROLONE
CAS14531-84-1
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O
InChIInChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14-,15+,16-,17-,18-/m0/s1
InChIKeyHFLHHQWDPZNOPI-PCCRXHMLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dehydronandrolone (CAS 14531-84-1): A Key C7-Functionalized Steroid Precursor with Quantified Synthetic Advantages


6-Dehydronandrolone, also known as 17β-hydroxyestra-4,6-dien-3-one, is a synthetic 19-nortestosterone derivative featuring a conjugated Δ4,6-dien-3-one system . This structural modification fundamentally alters its physicochemical properties compared to the parent nandrolone (19-nortestosterone), including a markedly higher melting point (185–186 °C) and predicted logP of 2.50 . The compound is best recognized as an indispensable precursor in the industrial synthesis of C7-functionalized steroidal drugs, including the breast cancer therapeutic fulvestrant and the postmenopausal agent tibolone [1][2].

6-Dehydronandrolone (CAS 14531-84-1): Why Generic 19-Nor Substitution Is Not Tolerated in Downstream C7-Functionalization


Simple substitution of 6-dehydronandrolone with its closest analog, nandrolone (19-nortestosterone), fails critically in the industrial synthesis of C7-functionalized steroidal drugs. The Δ6 double bond in 6-dehydronandrolone is not merely a structural variant; it serves as an essential chemical handle that enables regio- and stereoselective C7-functionalization—a transformation that is not feasible with the saturated A-ring of nandrolone [1]. Consequently, attempts to bypass this key intermediate with generic 19-nor analogs would collapse the entire synthetic route for high-value therapeutics such as fulvestrant and tibolone, resulting in failed C–C bond formation or prohibitively low yields [1][2]. The compound's specific purity specifications (typically ≥98% by HPLC) are non-negotiable for pharmaceutical intermediate procurement .

6-Dehydronandrolone (CAS 14531-84-1): Quantified Differentiation Evidence vs. 19-Nortestosterone Analogs


Synthetic Yield Superiority: Chemoenzymatic Route Delivers 93% Isolated Yield vs. 68% Traditional Chemical Approach

In the synthesis of 6-dehydronandrolone acetate, a chemoenzymatic strategy combining P450 monooxygenase and 17-ketosteroid reductase achieved a 93% isolated yield at gram scale. This represents a substantial 25 percentage-point improvement over the traditional five-step chemical synthesis, which yields only 68% under comparable conditions [1].

Biocatalysis Steroid Synthesis Process Chemistry

Physicochemical Differentiation: Melting Point and logP Distinct from Nandrolone

6-Dehydronandrolone exhibits a melting point of 185–186 °C (acetone/hexane) and a predicted logP of 2.50, whereas the parent nandrolone (19-nortestosterone) melts at 112–115 °C and has a logP of approximately 3.2 [1]. The introduction of the Δ6 double bond increases the melting point by over 70 °C and reduces lipophilicity by ~0.7 logP units, which directly influences crystallization behavior, chromatographic retention, and formulation compatibility.

Analytical Chemistry Quality Control Physicochemical Profiling

Receptor Pharmacology Profile: Weak Androgen/Progestin vs. Nandrolone's Potent Androgenic Activity

6-Dehydronandrolone is characterized pharmacologically as a progestin and a weak androgen . In contrast, nandrolone is a potent androgen receptor agonist with an anabolic-to-androgenic ratio of approximately 5:1 relative to testosterone [1]. The introduction of the Δ6 double bond and the conjugated dienone system in 6-dehydronandrolone reduces androgen receptor transactivation potential while conferring progestogenic and anti-inflammatory properties . Direct comparative receptor binding data (Ki values) are not currently available in the peer-reviewed literature; this inference is based on reported pharmacological classifications.

Receptor Pharmacology Endocrinology Drug Discovery

Analytical Standard Purity and Stability Specifications

Commercial 6-dehydronandrolone acetate is routinely supplied with purity specifications of ≥98.0% by HPLC . This level of purity is essential for its use as a starting material in the synthesis of fulvestrant, where even minor impurities can lead to off-target products and reduced overall yield (reported 35% overall yield for fulvestrant from 6-dehydronandrolone acetate) [1]. In comparison, generic nandrolone intermediates may be supplied at lower purity grades (e.g., ≥95%) that are unsuitable for GMP pharmaceutical synthesis without additional purification steps.

Analytical Reference Standards Method Validation Quality Assurance

6-Dehydronandrolone (CAS 14531-84-1): Validated Application Scenarios Derived from Quantified Evidence


Pharmaceutical Intermediate Procurement for Fulvestrant and Tibolone Manufacturing

6-Dehydronandrolone is the established, industrially validated precursor for C7-functionalized steroidal drugs, including the breast cancer therapeutic fulvestrant (Faslodex®) and the postmenopausal agent tibolone [1]. Procurement of this intermediate with verified purity ≥98% (HPLC) and from suppliers utilizing the high-yield chemoenzymatic route (93% isolated yield) [2] directly ensures efficient downstream processing and regulatory compliance.

Analytical Reference Standard for Steroid Method Development and Metabolite Identification

The distinct physicochemical signature of 6-dehydronandrolone—melting point 185–186 °C and logP 2.50 —enables unambiguous chromatographic separation and detection in complex biological matrices. It serves as a critical reference standard for LC-MS/MS method development, particularly in doping control and forensic toxicology, where it is employed as a marker for differentiating endogenous 19-norandrosterone from synthetic nandrolone use [3].

Structure-Activity Relationship (SAR) Studies in 19-Nor Steroid Pharmacology

For academic and pharmaceutical research groups investigating the molecular determinants of androgen receptor selectivity, 6-dehydronandrolone provides a uniquely shifted pharmacological profile relative to nandrolone. Its classification as a weak androgen and progestin , contrasted with nandrolone's potent androgen receptor agonism, makes it an invaluable tool compound for probing the functional consequences of Δ6 unsaturation and conjugated dienone systems on receptor transactivation [4].

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